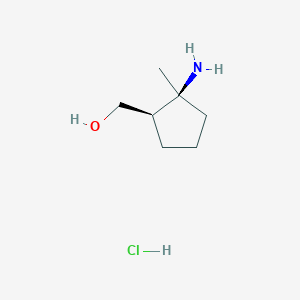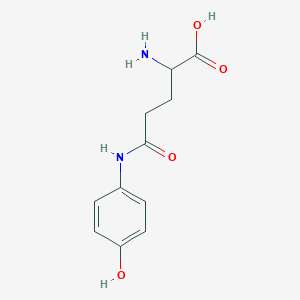
N-(p-Hydroxyphenyl)-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Hydroxyphenyl)-L-glutamine, also known as L-DOPA ethyl ester or L-DOPA-EE, is a derivative of L-DOPA, an amino acid that is a precursor to dopamine. L-DOPA-EE is synthesized through a multistep process and has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
1. Role in Nutritional Management and Recovery
Glutamine, a unique amino acid, serves as a preferred respiratory fuel for rapidly proliferating cells, such as enterocytes and lymphocytes. It plays a crucial role in regulating acid-base balance, carrying nitrogen between tissues, and as a precursor for nucleic acids, nucleotides, amino sugars, and proteins. In critically ill patients, glutamine may become a "conditionally essential" amino acid due to the body's inability to produce sufficient amounts during stress. Supplemental glutamine in specialized enteral or parenteral feeding may enhance nutritional management and recovery in seriously ill patients (Lacey & Wilmore, 2009).
2. Impact on Cellular Metabolism and Growth
Glutamine stimulates Na+-H+ exchange in porcine jejunal enterocytes, indicating its role in cellular metabolism and growth. In particular, L-glutamine has been observed to enhance recovery from acid load in intestinal cells, which is crucial for maintaining cellular homeostasis (Rhoads et al., 1994).
3. Applications in Drug Delivery Systems
N-(p-Hydroxyphenyl)-L-glutamine and its derivatives have been studied for their potential in drug delivery systems. For instance, N5-Hydroxyethyl-L-Glutamine-co-L-Glutamic Acid Copolymers have been explored for their biodistribution properties when administered intravenously in rats, highlighting their potential as drug carriers (Bayley et al., 1993).
4. Regulation of Protein Expression in Intestinal Cells
Glutamine regulates the expression of proteins with health-promoting effects in human intestinal Caco-2 cells. This underscores its significance in maintaining gut mucosal integrity and function, and offers insights into the molecular basis of glutamine's beneficial effects on intestinal cells (Lenaerts et al., 2006).
5. Enhanced Production in Microbial Strains
Recent advances in metabolic engineering have led to improved production of L-glutamine in Corynebacterium glutamicum, demonstrating the feasibility of biotechnological applications in producing this semi-essential amino acid. This includes interventions like ARTP mutagenesis, metabolic pathway optimization, and pH control strategies (Lv et al., 2021).
Propriétés
Numéro CAS |
30382-24-2 |
|---|---|
Nom du produit |
N-(p-Hydroxyphenyl)-L-glutamine |
Formule moléculaire |
C11H14N2O4 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) |
Clé InChI |
LOTUEIYQWILGCV-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
melting_point |
231.5°C |
Autres numéros CAS |
30382-24-2 |
Description physique |
Solid |
Synonymes |
gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



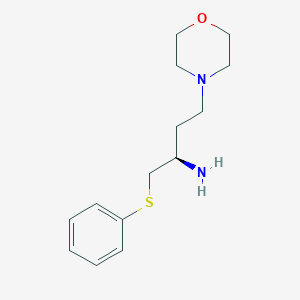
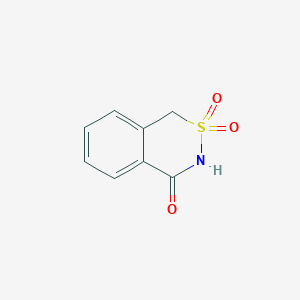
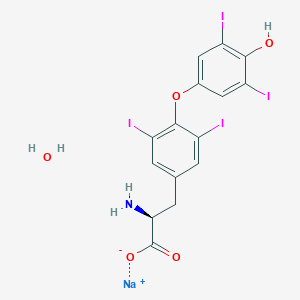


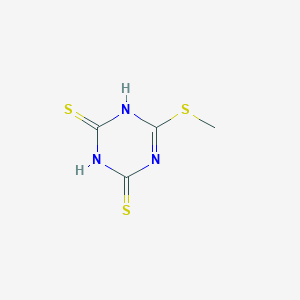
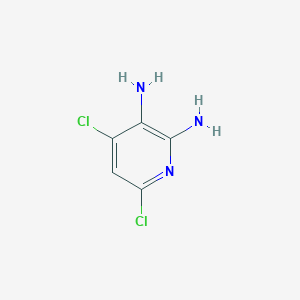
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

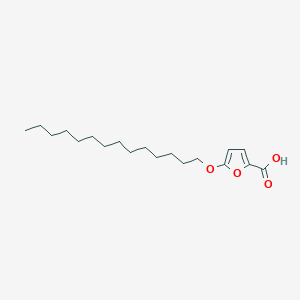


![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
